molecular formula C31H36O15 B12380165 Celangulatin D

Celangulatin D

Cat. No.: B12380165
M. Wt: 648.6 g/mol
InChI Key: HUEZXBAPUURQLA-MABMXEQBSA-N
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Description

Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus.

Preparation Methods

Chemical Reactions Analysis

Celangulatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, which may have distinct biological activities .

Scientific Research Applications

Celangulatin D has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the chemical behavior of sesquiterpene polyol esters.

    Biology: Its insecticidal properties make it a valuable tool for studying insect physiology and developing new insecticides.

    Medicine: Research has shown that this compound has potential anti-tumor activity, making it a candidate for cancer research.

    Industry: Its insecticidal properties can be harnessed for developing eco-friendly pesticides

Mechanism of Action

The mechanism of action of Celangulatin D involves its interaction with specific molecular targets in insects. It disrupts the normal physiological processes of the insects, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects, causing paralysis and eventual death .

Comparison with Similar Compounds

Celangulatin D is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include Celangulatin C, Celangulatin E, and Celangulatin F. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and biological activities. This compound is unique due to its potent insecticidal activity and potential anti-tumor properties .

Properties

Molecular Formula

C31H36O15

Molecular Weight

648.6 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1

InChI Key

HUEZXBAPUURQLA-MABMXEQBSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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